4-Chloro-2-methylphenyl 4-[oxo(phenyl)acetyl]benzoate
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Overview
Description
4-Chloro-2-methylphenyl 4-[oxo(phenyl)acetyl]benzoate is an organic compound with the molecular formula C22H15ClO4 It is a complex ester that features a chloro-substituted methylphenyl group and an oxo(phenyl)acetyl group attached to a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methylphenyl 4-[oxo(phenyl)acetyl]benzoate typically involves the esterification of 4-chloro-2-methylphenol with 4-[oxo(phenyl)acetyl]benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or tetrahydrofuran for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methylphenyl 4-[oxo(phenyl)acetyl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols, and substitution can result in various substituted derivatives .
Scientific Research Applications
4-Chloro-2-methylphenyl 4-[oxo(phenyl)acetyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methylphenyl 4-[oxo(phenyl)acetyl]benzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenyl 4-[oxo(phenyl)acetyl]benzoate: The parent compound.
Methyl 4-[2-(3-chloro-4-methylanilino)(oxo)acetyl]carbohydrazonoylbenzoate: A similar compound with a carbohydrazonoyl group.
4-Bromo-2-[2-(4-chloroanilino)(oxo)acetyl]carbohydrazonoylphenyl benzoate: A brominated analog with a carbohydrazonoyl group.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and oxo groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C22H15ClO4 |
---|---|
Molecular Weight |
378.8 g/mol |
IUPAC Name |
(4-chloro-2-methylphenyl) 4-(2-oxo-2-phenylacetyl)benzoate |
InChI |
InChI=1S/C22H15ClO4/c1-14-13-18(23)11-12-19(14)27-22(26)17-9-7-16(8-10-17)21(25)20(24)15-5-3-2-4-6-15/h2-13H,1H3 |
InChI Key |
OVAXCRKIKFWZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=CC=C(C=C2)C(=O)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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